molecular formula C20H23F3N4OS B3012178 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(phenylthio)propanamide CAS No. 2034439-04-6

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(phenylthio)propanamide

Cat. No. B3012178
CAS RN: 2034439-04-6
M. Wt: 424.49
InChI Key: URYUBQVMWBANMC-UHFFFAOYSA-N
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Description

The compound "N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(phenylthio)propanamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, compounds with pyrimidinyl and piperidinyl moieties have been synthesized and evaluated for their anticonvulsant , anti-inflammatory , central nervous system (CNS) depressive , glycine transporter inhibitory , anti-angiogenic, and DNA cleavage activities .

Synthesis Analysis

The synthesis of related compounds involves creating libraries of derivatives with modifications to specific moieties to enhance biological activity. For example, a focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives was synthesized to identify potential anticonvulsant agents . Similarly, modifications to the pyrimidine portion of a known NF-kappaB and AP-1 inhibitor were performed to improve oral bioavailability . These studies suggest that a systematic approach to the synthesis of the compound would likely involve exploring various substitutions on the pyrimidine and piperidine rings to optimize biological activity.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one includes a pyrimidine ring, which is a critical feature for biological activity. For instance, the pyrimidine ring's substitutions significantly affect the activity of NF-kappaB and AP-1 inhibitors . The presence of a trifluoromethyl group is also a common feature in these molecules, which may influence their pharmacokinetic properties .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often evaluated in the context of their binding to biological targets. For example, the binding to neuronal voltage-sensitive sodium and L-type calcium channels was observed for certain anticonvulsant agents . The introduction of specific functional groups can also lead to improved interactions with biological macromolecules, such as DNA, as seen in the DNA cleavage studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to enhance their biological efficacy and pharmacokinetic profiles. For instance, adherence to Lipinski's rule of 5 and gastrointestinal permeability using Caco-2 cells were considered in the SAR studies of NF-kappaB and AP-1 inhibitors . The introduction of a trifluoromethyl group or a methoxyphenyl group can affect the compound's lipophilicity and, consequently, its ability to cross biological membranes .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors play a crucial role in understanding the metabolism of drugs and potential drug-drug interactions. Compounds similar to the mentioned chemical, due to their selectivity and potency, can be used to inhibit specific Cytochrome P450 isoforms. This is vital for predicting metabolism-based drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).

Synthesis of Medicinally Relevant Compounds

The pyranopyrimidine core, closely related to the structure , serves as a key precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. This core is instrumental in the development of various medicinally relevant compounds, showcasing the importance of such structures in drug discovery and development (Parmar et al., 2023).

Development of Anticarcinogenic Agents

Pyrimidine derivatives, including those with structures akin to the mentioned chemical, have been explored for their anticarcinogenic properties. Such compounds, when complexed with metals, exhibit significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer therapy (Ali et al., 2018).

Leishmaniasis Treatment

Compounds with structural similarities have been investigated for their leishmanicidal activity. The Piper genus, which includes structures akin to the mentioned chemical, has shown potential in developing new treatments against leishmaniasis, a neglected tropical disease (Peixoto et al., 2021).

Optoelectronic Material Synthesis

Quinazoline and pyrimidine derivatives are extensively researched for their applications in electronic devices due to their optoelectronic properties. Incorporating such structures into π-extended conjugated systems has proven valuable in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Anti-inflammatory Applications

Recent research has highlighted the significant anti-inflammatory potential of pyrimidine derivatives. These compounds inhibit the expression and activities of various inflammatory mediators, showcasing their therapeutic prospects in treating inflammation-related conditions (Rashid et al., 2021).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14-24-17(20(21,22)23)13-18(25-14)27-10-7-15(8-11-27)26-19(28)9-12-29-16-5-3-2-4-6-16/h2-6,13,15H,7-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYUBQVMWBANMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCSC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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